molecular formula C25H30N4O3S B3004084 N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359447-93-0

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B3004084
CAS No.: 1359447-93-0
M. Wt: 466.6
InChI Key: LMJLSEBCPNCBJZ-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a nitrogen-rich spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:

  • A 2,5-dimethoxyphenyl group attached to the carboxamide nitrogen.
  • A 3,4-dimethylphenyl substituent at position 2 of the spiro ring.
  • A methylthio group at position 3.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-16-6-7-18(14-17(16)2)22-23(33-5)28-25(27-22)10-12-29(13-11-25)24(30)26-20-15-19(31-3)8-9-21(20)32-4/h6-9,14-15H,10-13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJLSEBCPNCBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of methoxy groups and a methylthio group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that the compound may interact with various biological pathways:

  • Melanocortin Receptor Modulation : Similar compounds have been shown to act as antagonists at melanocortin receptors, suggesting a potential mechanism for modulating metabolic processes and inflammation .
  • Antitumor Activity : Structurally related compounds have demonstrated significant antitumor effects against various cancer cell lines by inhibiting topoisomerase II and inducing apoptosis .

Biological Activity Overview

Activity Type Description Reference
AntitumorInhibition of cancer cell proliferation; potential for inducing apoptosis
Receptor ModulationPossible antagonist activity at melanocortin receptors
AntimicrobialPotential activity against Gram-positive bacteria

Antitumor Activity

A study on structurally similar compounds revealed their effectiveness against human tumor cells. For instance, certain derivatives exhibited potent activity against HepG2/A2 cells with IC50 values indicating strong cytotoxicity. These findings suggest that this compound could also possess similar properties due to its structural analogies .

Cytoprotective Effects

In another investigation into related compounds, it was found that they could protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The protective mechanism involved reducing nitrosative stress and enhancing cellular antioxidant defenses. This suggests that our compound may also exhibit cytoprotective properties through similar biochemical pathways .

Scientific Research Applications

Structural Formula

The compound contains multiple functional groups that contribute to its reactivity and biological activity. The presence of the triazine moiety and the spiro structure makes it a unique candidate for various applications.

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has shown promise in medicinal chemistry due to its potential as a therapeutic agent.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazine compounds have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

Agrochemical Applications

The compound may also serve as a pesticide or herbicide due to its structural properties that can interact with biological systems in pests or plants.

Case Study: Insecticidal Activity
A study demonstrated that triazine derivatives can effectively disrupt the nervous system of certain insect species, leading to increased mortality rates. This suggests that this compound could be developed into a novel insecticide .

Material Science

Due to its unique chemical structure, this compound may find applications in the development of advanced materials such as polymers or nanomaterials.

Case Study: UV Absorption Properties
Research has highlighted the effectiveness of triazine-based compounds as UV absorbers in polymer matrices. These materials exhibit enhanced stability and longevity when exposed to UV radiation, making them suitable for outdoor applications .

Table 1: Comparison of Biological Activities of Triazine Derivatives

Compound NameActivity TypeTarget OrganismIC50 (µM)
Compound AAnticancerHeLa Cells15
Compound BInsecticidalSpodoptera frugiperda20
Compound CUV AbsorptionPolycarbonate MatrixN/A

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights critical structural differences between the target compound and related analogs:

Compound Name R1 (Position 2) R2 (N-attached) R3 (Position 3) Core Structure
Target Compound 3,4-dimethylphenyl 2,5-dimethoxyphenyl methylthio 1,4,8-triazaspiro[4.5]deca-1,3-diene
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 4-methoxyphenyl 2,5-dimethoxyphenyl methylsulfanyl 1,4,8-triazaspiro[4.5]deca-1,3-diene
Compound 9f 4-chlorophenyl-thiazol 2,5-dimethylphenyl hydrazide Propanehydrazide
Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate 4-nitrophenyl Phenethyl cyano Imidazo[1,2-a]pyridine

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethylphenyl (electron-donating) and methylthio groups contrast with analogs featuring electron-withdrawing substituents (e.g., nitro in , chlorophenyl-thiazol in ). These differences may influence electronic properties and reactivity .
  • Spirocyclic vs.
Analytical Data:
Parameter Target Compound CAS 894885-18-8 Compound 9f Imidazopyridine
Melting Point Not reported Not reported 160–162°C 243–245°C
1H/13C NMR Not reported Not reported Full data Full data
IR (C=O/C=N) Not reported Not reported 1680–1700 cm⁻¹ 1725 cm⁻¹ (C=O)
Purity Not reported Not reported 95% (HPLC) 51% yield

Notes:

  • The absence of explicit data for the target compound limits direct comparisons, but its structural similarity to CAS 894885-18-8 suggests analogous characterization methods (e.g., NMR, IR) would apply.
  • Higher melting points in imidazopyridine derivatives may correlate with greater crystalline stability compared to propanehydrazide analogs .

Implications of Substituent Variations

  • Methoxy vs.
  • Chlorophenyl-Thiazol vs.

Q & A

Q. Table 1: Representative Synthesis Conditions from Literature

ParameterOptimal RangeReference
Temperature60–80°C
CatalystPalladium (0.5–1 mol%)
Purification ColumnChromolith® RP-18e

Advanced: What computational strategies predict reactivity and stability under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites, validated by experimental data .
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to simulate transition states and energy barriers .
  • AI-Driven Simulations : Integrate COMSOL Multiphysics for dynamic condition modeling (e.g., pH, solvent effects) .

Basic: What spectroscopic techniques characterize structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S–C stretching at ~700 cm⁻¹) .
  • NMR Analysis : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (APCI) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Aggregate data across studies using standardized assays (e.g., enzyme inhibition IC₅₀ values) and apply statistical rigor (APA standards for reproducibility) .
  • Experimental Replication : Validate findings under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Computational Validation : Cross-check bioactivity predictions with docking simulations (e.g., Autodock Vina for binding affinity) .

Basic: What parameters are critical for solubility/permeability assays?

Methodological Answer:

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) for stock solutions (<1% v/v to avoid cytotoxicity) .
  • Chromatographic Analysis : Employ Purospher® STAR columns to measure logP values via reverse-phase HPLC .
  • Permeability Models : Utilize Caco-2 cell monolayers with LC-MS quantification for intestinal absorption profiling .

Advanced: How to elucidate mechanisms in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding trajectories (e.g., GROMACS software) to identify key residues .

Basic: How to select analytical columns for chromatographic analysis?

Methodological Answer:

  • Column Type : Use Chromolith® SpeedROD RP-18e for rapid separation (≤5 min runtime) .
  • Mobile Phase : Optimize with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for peak symmetry .
  • Detection : Pair with UV-Vis at λ = 254 nm for aromatic moieties .

Advanced: What frameworks accelerate derivative discovery with enhanced properties?

Methodological Answer:

  • High-Throughput Screening (HTS) : Combine automated synthesis robots with LC-MS for rapid compound iteration .
  • Feedback-Driven Design : Use ICReDD’s computational-experimental loop to prioritize derivatives with predicted bioactivity .
  • SAR Analysis : Map substituent effects (e.g., methylthio vs. methoxy groups) using 3D-QSAR models (e.g., CoMFA) .

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